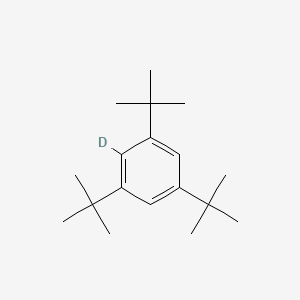
(2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethylmyleran can be synthesized through the reaction of hexane-2,5-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:
Hexane-2,5-diol+2CH3SO2Cl→Dimethylmyleran+2HCl
Industrial Production Methods
In industrial settings, the production of dimethylmyleran involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylmyleran undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of methanesulfonate groups.
Oxidation and Reduction: While less common, dimethylmyleran can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of dimethylmyleran .
Applications De Recherche Scientifique
Dimethylmyleran has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: Dimethylmyleran is studied for its mutagenic properties and its effects on DNA.
Mécanisme D'action
Dimethylmyleran exerts its effects primarily through alkylation, where it introduces alkyl groups into biologically active molecules. This process can disrupt the normal function of DNA and proteins, leading to mutagenic and cytotoxic effects . The molecular targets include nucleophilic sites on DNA bases, which can result in cross-linking and strand breaks .
Comparaison Avec Des Composés Similaires
Similar Compounds
Busulfan: Another alkylating agent used in chemotherapy.
Dimethylsulfate: A related compound with similar alkylating properties.
Methanesulfonyl Chloride: A precursor in the synthesis of dimethylmyleran.
Uniqueness
Dimethylmyleran is unique due to its specific structure, which allows for selective alkylation of nucleophilic sites. This selectivity makes it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C8H18O6S2 |
|---|---|
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
(2,3-dimethyl-4-methylsulfonyloxybutyl) methanesulfonate |
InChI |
InChI=1S/C8H18O6S2/c1-7(5-13-15(3,9)10)8(2)6-14-16(4,11)12/h7-8H,5-6H2,1-4H3 |
Clé InChI |
VSVQTTLVMCEAEE-UHFFFAOYSA-N |
SMILES canonique |
CC(COS(=O)(=O)C)C(C)COS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B14035346.png)
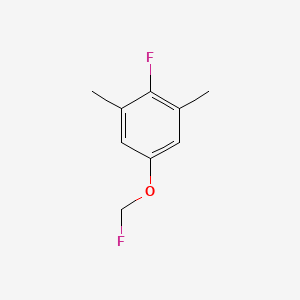
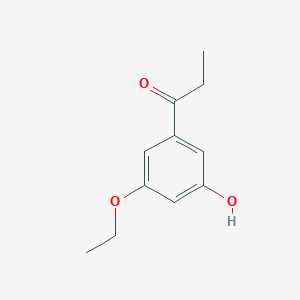
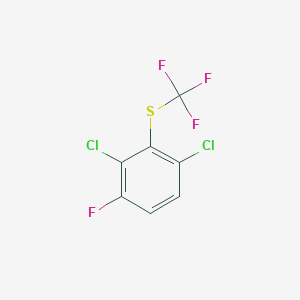
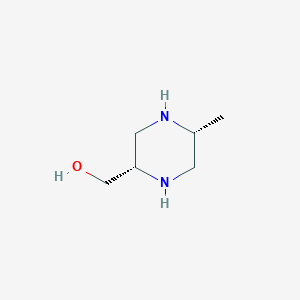
![3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one](/img/structure/B14035382.png)
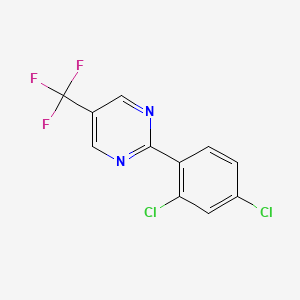
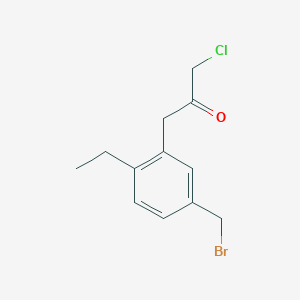
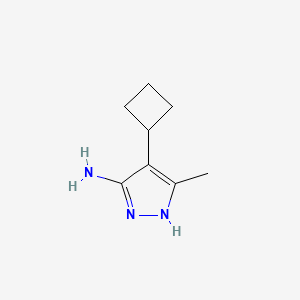
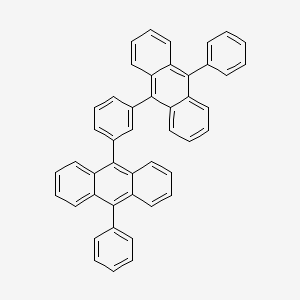

![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)

